3-[3-(2,5-Dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzonitrile
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Overview
Description
3-[3-(2,5-Dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzonitrile is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a benzonitrile group, an azetidine ring, and a 2,5-dioxopyrrolidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,5-Dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzonitrile typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. industrial processes are optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,5-Dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
3-[3-(2,5-Dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in studies related to protein-protein interactions and as a crosslinking agent in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(2,5-Dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively degrade certain proteins, such as KRAS G12D/V and MDM2, by bypassing the need for ubiquitination and E3 ligase . This unique mechanism allows for targeted protein degradation without non-specific cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
NHS-Diazirine: A compound with similar crosslinking properties used in protein-protein interaction studies.
DSSO Crosslinker: Another crosslinker used for studying protein interactions, known for its mass spectrometry-cleavable properties.
Uniqueness
3-[3-(2,5-Dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzonitrile is unique due to its specific structure, which allows for targeted protein degradation and diverse applications in various fields. Its ability to selectively degrade proteins without non-specific cytotoxic effects sets it apart from other similar compounds .
Properties
IUPAC Name |
3-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c16-7-10-2-1-3-11(6-10)15(21)17-8-12(9-17)18-13(19)4-5-14(18)20/h1-3,6,12H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOROLNDTLVHYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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